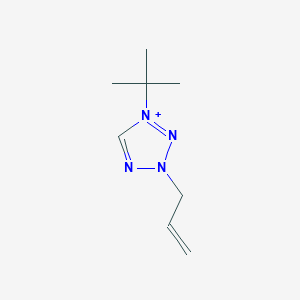![molecular formula C27H28N4 B11519808 N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11519808.png)
N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine
- N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]amine
Uniqueness
N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H28N4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]iminomethyl]aniline |
InChI |
InChI=1S/C27H28N4/c1-4-30(5-2)24-17-13-22(14-18-24)20-28-27-19-26(23-15-11-21(3)12-16-23)29-31(27)25-9-7-6-8-10-25/h6-20H,4-5H2,1-3H3/b28-20+ |
InChI Key |
QJLZNBRAXOQWKH-VFCFBJKWSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/C2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11519728.png)
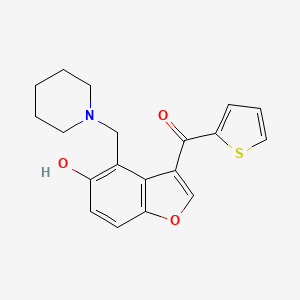
![17-(4-Ethoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11519741.png)
![Ethyl 1-acetyl-5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11519756.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]adamantane-1-carbohydrazide](/img/structure/B11519757.png)
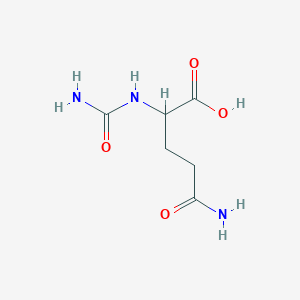
![N-(2,4-dimethylphenyl)-2-[2-methyl-5-(naphthalen-1-yl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11519773.png)
![6-{(2Z)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11519786.png)
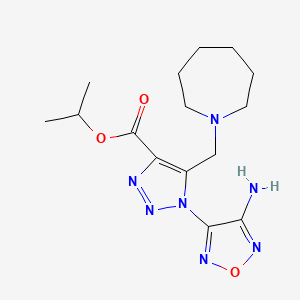
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3,4-dichlorobenzoate](/img/structure/B11519799.png)
![N-[2-(methylsulfanyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11519802.png)
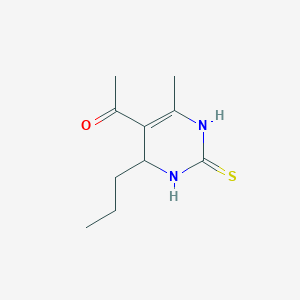
![N-(3-chlorophenyl)-2-[(1Z)-N-(4-chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanimidoyl]hydrazinecarboxamide](/img/structure/B11519818.png)
